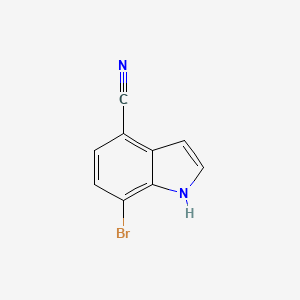

7-bromo-1H-indole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFQLUABASHALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C#N)C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 7 Bromo 1h Indole 4 Carbonitrile

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis of 7-bromo-1H-indole-4-carbonitrile identifies several logical bond disconnections that form the basis of viable synthetic strategies. The core indole (B1671886) structure allows for two primary retrosynthetic approaches based on the key bond formations used to construct the pyrrole (B145914) ring.

A primary disconnection across the N1-C2 and C3-C3a bonds suggests a precursor like a substituted phenylhydrazine (B124118), pointing towards the Fischer indole synthesis . This pathway requires the synthesis of (2-bromo-5-cyanophenyl)hydrazine and a suitable two-carbon synthon.

Alternatively, disconnection of the N1-C7a and C2-C3 bonds leads back to a substituted aniline (B41778) precursor, such as 4-amino-2-bromobenzonitrile . This aniline derivative can then serve as a versatile starting point for several indole synthesis methodologies, including the Bartoli, Madelung, and various transition-metal-catalyzed cyclizations.

A further strategic consideration is the timing of the introduction of the bromine and cyano substituents. The analysis reveals two possibilities:

Linear Synthesis: Starting with a simpler, commercially available aniline or nitrobenzene (B124822) and introducing the bromo and cyano groups sequentially before or after the indole ring formation.

Convergent Synthesis: Utilizing a pre-functionalized benzene (B151609) ring that already contains the bromo and cyano groups in the correct orientation, such as 2-bromo-4-cyano-1-nitrobenzene , as a key starting material for cyclization. This approach is often more efficient for achieving the desired substitution pattern.

These disconnections form the strategic foundation for the synthetic methodologies discussed in the following sections.

Approaches to the Indole Core Construction with Positional Control of Substitution

The construction of the indole core with precise control over the placement of the bromo and cyano groups is the central challenge in synthesizing the target compound. Several classical and modern synthetic methods can be adapted for this purpose.

Fischer Indole Synthesis Adaptations for Substituted Anilines and Ketones

The Fischer indole synthesis is a robust and historic method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orguninsubria.it For the synthesis of this compound, this would involve the acid-catalyzed condensation of (2-bromo-5-cyanophenyl)hydrazine with a suitable carbonyl compound, such as glyoxal (B1671930) or pyruvic acid, followed by the characteristic thieme-connect.comthieme-connect.com-sigmatropic rearrangement.

The key steps in the mechanism are:

Formation of a phenylhydrazone from the substituted phenylhydrazine and the carbonyl component.

Tautomerization to an enamine intermediate.

A thieme-connect.comthieme-connect.com-sigmatropic rearrangement (the core step) upon protonation.

Loss of ammonia (B1221849) and rearomatization to yield the final indole ring.

The primary challenge in this approach is the synthesis of the required (2-bromo-5-cyanophenyl)hydrazine precursor. This can be prepared from 2-bromo-5-cyanoaniline via diazotization followed by reduction. patsnap.com The presence of a strongly electron-withdrawing cyano group can influence the reactivity of the hydrazine (B178648) and the subsequent cyclization step, often requiring carefully optimized reaction conditions.

Bartoli Indole Synthesis and Modifications for C-2/C-3 Substituted Indoles

The Bartoli indole synthesis has emerged as one of the most direct and flexible methods for preparing 7-substituted indoles. wikipedia.org The reaction involves the addition of a vinyl Grignard reagent (typically three or more equivalents) to an ortho-substituted nitroarene. wikipedia.orgchemeurope.com The presence of a bulky substituent at the ortho position is crucial for the success of the reaction.

For the target compound, a highly convergent approach would utilize 2-bromo-5-nitrobenzonitrile as the starting nitroarene. The reaction with vinylmagnesium bromide would proceed as follows:

Initial addition of the Grignard reagent to the nitro group.

Formation of a nitrosoarene intermediate.

A second addition of the Grignard reagent.

A sterically-driven thieme-connect.comthieme-connect.com-sigmatropic rearrangement.

Cyclization and subsequent reaction with a third equivalent of the Grignard reagent.

Aqueous workup to afford the 7-bromo-4-cyanoindole product.

A patent for related compounds demonstrates the power of this method, reacting 2-bromo-4-methyl-5-nitro-benzonitrile with vinylmagnesium bromide to form the corresponding 7-bromo-4-cyano-5-methyl-1H-indole, highlighting its industrial applicability. google.com

Table 1: Example of Bartoli Indole Synthesis for a Substituted Indole

| Starting Material | Reagent | Product | Yield | Reference |

| 2-bromo-4-methyl-5-nitro-benzonitrile | vinylmagnesium bromide | 5-bromo-7-methyl-1H-indole-4-carbonitrile | Not specified | google.com |

The Dobbs modification, which uses an ortho-bromo directing group that is later removed, further expands the utility of the Bartoli synthesis, though for the target molecule, the bromine is a desired final substituent. wikipedia.org

Palladium-Catalyzed Cyclization and Annulation Reactions for Indole Formation

Modern organic synthesis has been greatly advanced by palladium-catalyzed cross-coupling and annulation reactions, which provide powerful routes to heterocyclic systems like indoles. scholaris.caresearchgate.net These methods often offer mild reaction conditions and broad functional group tolerance.

One prominent strategy is the reductive N-heteroannulation of substituted 2-nitrostyrenes. researchgate.net In this approach, a precursor like 1-bromo-4-cyano-2-(2-nitrovinyl)benzene could be cyclized in the presence of a palladium catalyst and a reducing agent (e.g., carbon monoxide) to form the indole ring.

Another powerful method involves the cyclization of 2-alkynyl anilines, often prepared via a Sonogashira coupling . A potential route to this compound could start from 4-amino-2-bromobenzonitrile. This aniline would be coupled with a terminal alkyne (e.g., trimethylsilylacetylene) under Sonogashira conditions, followed by a palladium- or copper-catalyzed cyclization to form the indole. clockss.org

A more recent development is the synthesis of 2-cyanoindoles from 2-gem-dihalovinylanilines using a Pd(0) catalyst with Zn(CN)₂ as the cyanide source. organic-chemistry.org This method directly installs the cyano group at the C2 position, which, while not the target C4 position, demonstrates the utility of palladium catalysis in constructing cyano-substituted indoles.

Table 2: Examples of Palladium-Catalyzed Indole Synthesis Strategies

| Method | Precursor Type | Catalyst System | Key Features | Reference |

| Reductive Annulation | 2-Nitrostyrene | Pd(OAc)₂ / PPh₃, CO | Good for electron-withdrawing/donating groups. | researchgate.net |

| Sonogashira/Cyclization | N-Acyl-2-bromoaniline + Alkyne | PdCl₂(PPh₃)₂ / CuI | Forms 2-substituted indoles after cyclization of the ethynyl (B1212043) intermediate. | clockss.org |

| Cyanation/Cyclization | 2-gem-Dihalovinylaniline | Pd(tBu₃P)₂ / Zn(CN)₂ | Directly installs a C2-cyano group. | organic-chemistry.org |

Metal-Free Approaches to Indole Core Assembly

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methods. uni-regensburg.de For indole synthesis, these often rely on oxidative C-H amination, radical cyclizations, or organocatalysis.

One notable metal-free approach is the oxidative cyclization of N-tosyl-2-alkenylanilines using an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). organic-chemistry.orgacs.org A hypothetical precursor for the target compound, N-tosyl-4-amino-2-bromobenzonitrile , could be vinylated and then subjected to these conditions to induce a C-N bond formation and subsequent aromatization to the indole ring. The reaction is proposed to proceed through a radical cation intermediate. organic-chemistry.org

Organolithium chemistry also provides a metal-free pathway. The reaction of 1-halo-8-lithionaphthalenes with nitriles has been shown to produce benzo[cd]indoles, demonstrating a novel intramolecular nucleophilic substitution. nih.gov While structurally different, this highlights the potential of organolithium reagents in complex heterocycle formation without transition metals.

Regioselective Introduction of the Bromo-Substituent at the C7 Position

Achieving regioselective bromination at the C7 position is a critical step that can be addressed at different stages of the synthesis. The electron-rich nature of the indole ring typically directs electrophilic substitution to the C3 position, making direct C7 bromination of an unsubstituted indole challenging.

The most effective and widely used strategy is to incorporate the bromine atom from the start of the synthesis. As discussed previously, methods like the Bartoli indole synthesis are exceptionally well-suited for this, as they begin with an ortho-substituted nitroarene, such as 2-bromonitrobenzene or its derivatives. wikipedia.orgchemeurope.comgoogle.com This pre-installation of the bromine atom guarantees its final position at C7 without the need for a separate, selective bromination step. Similarly, the Fischer indole synthesis starting from a (2-bromophenyl)hydrazine derivative ensures the bromine is correctly placed. wikipedia.org

Late-stage direct bromination of a pre-formed 1H-indole-4-carbonitrile is significantly more complex. The inherent nucleophilicity of the indole ring favors reaction at C3, C2, and C5 over C7. To achieve C7 selectivity, one would likely need to employ a strategy involving:

Blocking Groups: Protecting the more reactive positions (e.g., C3) with a removable group to direct the electrophile to less reactive sites.

Directed Halogenation: Using an N-directing group that positions the brominating agent (e.g., N-Bromosuccinimide, NBS) in proximity to the C7-H bond.

Enzymatic Halogenation: Biocatalytic methods using halogenase enzymes have shown remarkable regioselectivity in the halogenation of complex molecules, including indoles, and could potentially be engineered for C7 selectivity. nih.gov

However, given the efficiency of convergent strategies like the Bartoli synthesis, introducing the bromine atom via the starting material remains the most practical and regiochemically sound approach for preparing this compound.

Direct Bromination Methodologies on Indole Scaffolds

Direct bromination of the indole core is a common strategy for introducing a bromine atom. The reactivity of the indole ring, particularly at the C3 position, necessitates the use of protecting groups or specific reagents to achieve selectivity at other positions. For C7-bromination, the C3 position is often blocked to direct the electrophilic attack.

Common brominating agents for this purpose include N-Bromosuccinimide (NBS), which is widely used for the selective bromination of indoles. The reaction conditions, such as solvent and temperature, play a crucial role in directing the regioselectivity of the bromination. For instance, the use of NBS in a solvent like dimethylformamide (DMF) can facilitate the desired C7-bromination on a pre-functionalized indole.

| Reagent | Substrate | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | 1H-indole-4-carbonitrile | DMF, 0 °C to rt | Selective bromination at the C7 position |

| Bromine (Br₂) | Protected Indole | Various | Can lead to mixtures of products without proper directing groups |

It is important to note that direct bromination on an unprotected indole typically results in substitution at the C3 position due to its high electron density. Therefore, a protecting group on the indole nitrogen, such as a tosyl or benzyl (B1604629) group, can influence the electronic properties of the ring and steer the bromination towards other positions.

Palladium-Catalyzed Cross-Coupling Strategies for Halogenation

Palladium-catalyzed cross-coupling reactions offer a powerful and selective method for the halogenation of indole scaffolds. These methods often involve the C-H activation of the indole ring, followed by coupling with a halogen source. This approach can provide high regioselectivity, which is often a challenge with direct electrophilic halogenation.

One common strategy involves the directed C-H activation at the C7 position. This can be achieved by using a directing group on the indole nitrogen that coordinates with the palladium catalyst, bringing it in close proximity to the C7-H bond. Subsequent reaction with a brominating agent, such as N-bromosuccinimide (NBS) or a copper(II) bromide (CuBr₂), results in the selective formation of the C7-bromoindole.

| Catalyst | Directing Group | Bromine Source | Key Feature |

| Pd(OAc)₂ | Pyridyl, Picolinamide | NBS, CuBr₂ | High regioselectivity for the C7 position |

| PdCl₂(dppf) | N/A (undirected) | Various | Can be used for C-H activation at various positions |

These palladium-catalyzed methods are advantageous as they often proceed under milder conditions compared to some classical methods and can tolerate a wider range of functional groups on the indole ring.

Halogen-Atom Transfer (XAT)-Based Approaches

Halogen-atom transfer (XAT) represents a newer and mechanistically distinct approach to the halogenation of organic molecules, including indoles. These methods typically involve the generation of a halogen radical, which then abstracts a hydrogen atom from the substrate to form a carbon-centered radical. This radical intermediate is then trapped by a halogen source to yield the halogenated product.

For the bromination of indoles, XAT-based methods can offer alternative selectivity patterns compared to electrophilic or metal-catalyzed reactions. The regioselectivity in XAT is often governed by the stability of the resulting radical intermediate. In the case of indoles, the formation of a radical at the C7 position can be favored under certain conditions.

These reactions are often initiated by photoredox catalysis or by using radical initiators. The choice of the halogen source and the reaction conditions are critical for achieving high efficiency and selectivity.

Installation of the Carbonitrile Functionality at the C4 Position

The introduction of a carbonitrile group at the C4 position of the indole ring is a key step in the synthesis of this compound. Several methods are available for this transformation, ranging from classical nucleophilic substitution to modern transition metal-catalyzed reactions.

Nucleophilic Cyanation Reactions Using Various Cyanide Sources

Nucleophilic cyanation is a well-established method for introducing a nitrile group. This typically involves the reaction of an indole derivative bearing a leaving group at the C4 position with a cyanide salt. Common cyanide sources include sodium cyanide (NaCN), potassium cyanide (KCN), and copper(I) cyanide (CuCN).

The Sandmeyer reaction is a classic example where a C4-aminoindole is converted into a diazonium salt, which is then treated with a cyanide salt, often in the presence of a copper catalyst, to yield the C4-cyanoindole. Alternatively, a C4-haloindole can undergo nucleophilic aromatic substitution with a cyanide source, although this reaction can be challenging and may require harsh conditions or activation by electron-withdrawing groups.

| Cyanide Source | Substrate | Reaction Type | Conditions |

| CuCN | 4-Iodo-1H-indole | Nucleophilic Substitution | High temperature, polar aprotic solvent (e.g., DMF, NMP) |

| NaCN, KCN | 4-Indolediazonium salt | Sandmeyer Reaction | Aqueous, acidic, Cu(I) catalyst |

| Zn(CN)₂ | 4-Bromo-1H-indole | Palladium-catalyzed cyanation | Pd catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., DMF) |

The use of zinc cyanide (Zn(CN)₂) in palladium-catalyzed cyanation reactions has become a popular alternative, as it is less toxic than alkali metal cyanides and often gives higher yields and cleaner reactions.

Dehydration of Aldehyde Oximes or Amides to Nitriles

Another common route to nitriles is through the dehydration of primary amides or aldoximes. For the synthesis of this compound, this would involve the preparation of 7-bromo-1H-indole-4-carboxamide or 7-bromo-1H-indole-4-carbaldehyde oxime as an intermediate.

A variety of dehydrating agents can be employed for this transformation. For the dehydration of amides, reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) are commonly used. The dehydration of aldoximes can be achieved with reagents such as acetic anhydride, Burgess reagent, or various transition metal catalysts.

| Starting Material | Dehydrating Agent | Conditions | Product |

| 7-bromo-1H-indole-4-carboxamide | POCl₃, SOCl₂ | Varies, often with heating | This compound |

| 7-bromo-1H-indole-4-carbaldehyde oxime | Acetic Anhydride | Reflux | This compound |

This two-step approach, involving the formation of the amide or oxime followed by dehydration, provides a reliable alternative to direct cyanation methods.

Transition Metal-Catalyzed Cyanation Protocols (e.g., Rh(III)-Catalyzed C4-Cyanation)

Recent advances in C-H activation have led to the development of transition metal-catalyzed methods for the direct cyanation of C-H bonds. Rhodium(III)-catalyzed C4-cyanation of indoles is a notable example of this approach. These reactions typically employ a directing group on the indole nitrogen to achieve high regioselectivity for the C4 position.

In this method, the rhodium catalyst coordinates to the directing group and activates the C4-H bond. Subsequent reaction with a cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), introduces the nitrile group directly at the C4 position. This strategy avoids the need for pre-functionalization of the indole ring at the C4 position, making it a more atom-economical approach.

These advanced methods offer high efficiency and selectivity, although they may require more specialized catalysts and reagents compared to classical methods.

Electrophilic Aromatic Substitution with Cyanating Reagents (e.g., NCTS)

The introduction of a cyano group onto the indole nucleus, particularly at the C4 position, is a challenging yet crucial transformation in the synthesis of this compound. Direct C-H cyanation via electrophilic aromatic substitution offers a more direct and atom-economical route compared to classical methods like Sandmeyer or Rosenmund-von Braun reactions, which require pre-functionalized substrates.

A prominent reagent in modern electrophilic cyanation is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). rsc.orgrsc.org This reagent is valued for being a bench-stable, less toxic, and user-friendly electrophilic cyanide source. nih.govacs.orgconsensus.app The reaction typically requires activation by a catalyst, often a Lewis acid or a transition metal complex.

Recent research has demonstrated the viability of Rhodium(III)-catalyzed C4-selective cyanation of indole derivatives using NCTS. rsc.orgrsc.org This method utilizes a weakly coordinating directing group, such as a tert-amide, positioned at the C3 or N1 position of the indole to achieve site-selectivity. rsc.orgrsc.org While the indole ring is inherently electron-rich and prone to electrophilic attack, the C3 position is the most nucleophilic. Therefore, achieving substitution at C4 requires overcoming this natural reactivity, often through such directed C-H metalation strategies. rsc.orgevitachem.com

In a typical procedure for a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole was treated with NCTS in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) in 1,2-dichloroethane (B1671644) at an elevated temperature to yield the 3-cyano derivative with high regioselectivity. mdpi.com This demonstrates the utility of NCTS for cyanating a bromo-substituted indole, a core challenge in the synthesis of the target compound. Lewis acids like BF₃·OEt₂ are known to catalyze the direct cyanation of indoles with NCTS, affording 3-cyanoindoles in good yields. nih.govacs.org

| Catalyst/Promoter | Indole Substrate Type | Position of Cyanation | Key Findings | Reference |

|---|---|---|---|---|

| [Cp*Rh(MeCN)₃][SbF₆]₂ | Indole with C3 tert-amide directing group | C4 | Achieves challenging C4-selective cyanation. The directing group is crucial for site selectivity. | rsc.orgrsc.org |

| BF₃·OEt₂ | General Indoles | C3 | Provides excellent regioselectivity for the more electronically favored C3 position. | nih.govacs.org |

| BF₃·OEt₂ | 7-Bromo-1-methyl-2-phenyl-1H-indole | C3 | Demonstrates effective cyanation on a bromo-substituted indole scaffold. | mdpi.com |

Protecting Group Strategies in the Synthesis of Multiply Substituted Indoles

The synthesis of a multiply substituted indole like this compound is rarely straightforward due to the reactivity of the indole N-H proton and the inherent nucleophilicity of the C3 position. evitachem.comacs.org Protecting group strategies are therefore indispensable for masking the N-H proton and directing subsequent functionalization to the desired positions. bhu.ac.in

The choice of protecting group is critical as it can influence the electronic properties of the indole ring and sterically hinder certain positions. For instance, to facilitate electrophilic substitution at the C4 or C7 position, the highly reactive C3 position must often be blocked, or the reaction conditions carefully controlled. Protection of the indole nitrogen is the most common first step. bhu.ac.in

Commonly used protecting groups for the indole nitrogen include:

Sulfonyl groups (e.g., Ts, Ses): Phenylsulfonyl (PhSO₂) and p-toluenesulfonyl (Ts) are electron-withdrawing groups that decrease the nucleophilicity of the indole ring. They also facilitate lithiation at the C2 position. bhu.ac.in The 2-phenylsulfonylethyl group is a useful alternative that can be readily removed under basic conditions. researchgate.netrsc.org

Carbamates (e.g., Boc): The tert-butoxycarbonyl (Boc) group is widely used. It can be cleaved under acidic conditions. In some cases, Boc migration has been observed under lithiation conditions, a phenomenon that can be strategically exploited. acs.org

Silyl groups (e.g., TIPS): The triisopropylsilyl (TIPS) group is a bulky protecting group that can direct metallation. It was successfully used in a multi-step synthesis of 3,4-diaminoindole, starting from 4-nitroindole. acs.org

Alkyl groups (e.g., MOM, SEM): The methoxymethyl (MOM) group was found to be effective in the synthesis of diaminoindoles, facilitating the necessary chemical transformations before being cleaved with trifluoroacetic acid (TFA). acs.org The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another option, known for its stability and specific deprotection conditions. acs.org

In the context of synthesizing this compound, a plausible strategy would involve N-protection of a suitable indole precursor, followed by directed bromination at C7 and then directed cyanation at C4. The selection of the protecting group would need to be compatible with the conditions required for both the bromination and the challenging C4-cyanation steps.

| Protecting Group | Abbreviation | Key Features | Cleavage Conditions | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl | Ts | Electron-withdrawing; directs lithiation to C2. | Reductive (e.g., Mg/MeOH) or basic hydrolysis. | bhu.ac.in |

| tert-Butoxycarbonyl | Boc | Commonly used; can be prone to migration. | Acidic (e.g., TFA). | acs.org |

| Triisopropylsilyl | TIPS | Bulky; useful for directing metallation. | Fluoride source (e.g., TBAF). | acs.org |

| Methoxymethyl | MOM | Stable to various conditions; used in complex syntheses. | Acidic (e.g., TFA). | acs.org |

| [2-(Trimethylsilyl)ethoxy]methyl | SEM | Stable; offers specific deprotection pathway. | Fluoride source or strong Lewis acids. | acs.org |

Stereochemical Considerations in Synthetic Pathways (if applicable to indole derivatives)

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical considerations are not directly applicable to its final structure. However, the principles of stereoselective synthesis are of paramount importance in the broader field of indole chemistry, as many biologically active indole alkaloids and synthetic derivatives are chiral and their biological function is dependent on their specific three-dimensional structure. lboro.ac.ukacs.org

Stereoselective synthesis of indole derivatives often involves creating one or more stereocenters on a side chain attached to the indole core, or in fused ring systems. numberanalytics.comresearchgate.net Key strategies include:

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemical outcome of a reaction, such as a Friedel-Crafts alkylation of an indole with a prochiral electrophile. numberanalytics.comresearchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material to direct the stereochemistry of a subsequent reaction. The auxiliary is then removed. numberanalytics.com

Substrate Control: Utilizing existing stereocenters within a complex starting material to direct the formation of new stereocenters. This is common in the total synthesis of complex natural products. acs.orgelsevierpure.com

Cyclization Reactions: Intramolecular cyclizations, such as the Pictet-Spengler reaction, can be rendered stereoselective to form fused heterocyclic systems with defined stereochemistry. researchgate.netrsc.org

Should the synthesis of this compound proceed through an intermediate that is chiral, or if the molecule were to be further elaborated into a chiral drug candidate, these stereochemical principles would become critically relevant. For example, if a chiral side chain were introduced at the N1 or C3 position, controlling its stereochemistry would be essential. researchgate.net The development of stereoselective methods for functionalizing the indole nucleus remains a vibrant and essential area of organic synthesis. rsc.org

Mechanistic Investigations of Reactions Involving 7 Bromo 1h Indole 4 Carbonitrile

Elucidation of Reaction Pathways for C-Br Bond Transformations

The carbon-bromine (C-Br) bond at the 7-position of the indole (B1671886) ring is a key site for synthetic modifications. Its transformation can proceed through several distinct mechanistic pathways, including nucleophilic aromatic substitution, radical reactions, and transition metal-catalyzed processes.

Nucleophilic Aromatic Substitution Mechanisms at Brominated Indole Positions

Nucleophilic aromatic substitution (SNA) on the electron-rich indole ring is generally challenging. However, the presence of the electron-withdrawing nitrile group at the 4-position can facilitate such reactions at the brominated 7-position, albeit under specific conditions. Intramolecular SNA reactions have been successfully employed in the synthesis of fused heterocyclic systems. For instance, the treatment of α-(2-bromo-5-methoxy-4-methylphenyl)-α-pyrrolidin-2-ylideneacetonitrile with sodium hydride and copper(I) bromide in dimethylformamide leads to the quantitative formation of a 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbonitrile. rsc.org This reaction proceeds via an intramolecular cyclization where the nitrogen of the pyrrolidine (B122466) ring acts as the nucleophile, displacing the bromide ion. The use of a copper(I) salt is often crucial in these transformations, suggesting a potential role in activating the aryl halide towards nucleophilic attack.

Radical Pathways in C-Br Bond Cleavage and Coupling Reactions

Radical reactions provide an alternative pathway for the cleavage and functionalization of the C-Br bond. These reactions are typically initiated by radical initiators or through photoredox catalysis and proceed via radical intermediates. For example, the reductive dehalogenation of bromo-substituted aromatic compounds can be achieved using radical-based reducing agents. conicet.gov.artheses.fr In the context of 7-bromo-1H-indole-4-carbonitrile, a radical generated at the 7-position through C-Br bond homolysis could participate in various coupling reactions. For instance, a dehalogenative coupling reaction between a bromoaryl compound and an arene or heterocycle can occur through a photoredox-catalyzed process, involving the formation of an aryl radical intermediate that subsequently adds to the coupling partner. theses.fr

Oxidative Addition and Reductive Elimination Cycles in Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the C-Br bond. The mechanism of these reactions generally involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) species. The choice of phosphine (B1218219) ligands is critical in this step, as bulky ligands can facilitate the oxidative addition and prevent catalyst inhibition. organic-chemistry.org

Following oxidative addition, transmetalation occurs, where an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium(II) complex, displacing the bromide ion. This step generates a diorganopalladium(II) intermediate.

Finally, reductive elimination from the diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov This mechanistic framework is central to a wide range of coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, which have been successfully applied to functionalize iodo- and bromoindoles. researchgate.net

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of this compound

| Mechanistic Step | Description | Key Intermediates |

| Oxidative Addition | The palladium(0) catalyst inserts into the C-Br bond of this compound. | Arylpalladium(II) halide complex |

| Transmetalation | An organometallic reagent transfers its organic group to the palladium center. | Diorganopalladium(II) complex |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the product and regenerating the Pd(0) catalyst. | Cross-coupled product and Pd(0) catalyst |

Mechanistic Aspects of C-CN Bond Reactions

The carbonitrile (C-CN) group at the 4-position of this compound is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and participation in cycloaddition and condensation reactions.

Hydrolysis and Reduction Mechanisms of the Nitrile Group

The hydrolysis of the nitrile group can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide, respectively. ambeed.com The mechanism of acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water on the carbon atom. Subsequent tautomerization and further hydrolysis lead to the carboxylic acid. Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation steps yield the amide, which can be further hydrolyzed to the carboxylic acid.

The reduction of the nitrile group to a primary amine is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. ambeed.comntnu.no The mechanism with LiAlH4 involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an intermediate imine anion which is then further reduced to the amine upon workup. Catalytic hydrogenation proceeds via the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. ntnu.no

Cycloaddition and Condensation Reactions Involving the Carbonitrile

The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions. For instance, in [3+2] cycloaddition reactions, an N-cyanomethylisoquinolinium ylide can react with a dipolarophile to form complex heterocyclic structures. nih.gov While direct cycloaddition to the C-CN bond of this compound is less common, the nitrile can be a precursor to functionalities that readily undergo such reactions.

Condensation reactions involving the nitrile group are also synthetically valuable. For example, Knoevenagel condensation can occur where an active methylene (B1212753) compound reacts with an aldehyde or ketone. mdpi.com In a related context, multicomponent reactions can involve the in-situ formation of intermediates that then undergo condensation. For instance, a one-pot synthesis of tetrazolopyrimidines involves the initial condensation of an aldehyde with 3-cyanoacetyl indole, followed by a Michael addition and subsequent cyclization. nih.gov This highlights how the reactivity of a cyano-containing fragment can be harnessed within a complex reaction sequence.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on the Indole Ring

The indole scaffold, a prominent feature in many biologically active molecules, exhibits a rich and varied reactivity profile. In the specific case of this compound, the inherent reactivity of the indole nucleus is significantly modulated by the electronic effects of its substituents: a bromine atom at the 7-position and a nitrile group at the 4-position. These functional groups play a crucial role in directing the course of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic aromatic substitution, a fundamental reaction of aromatic systems, typically occurs preferentially on the electron-rich pyrrole (B145914) ring of the indole core, with the C3 position being the most common site of attack. The electron-withdrawing nature of the cyano group at the C4 position deactivates the attached benzene (B151609) ring towards electrophilic attack, thereby reinforcing the intrinsic preference for substitution on the pyrrole moiety.

Conversely, the presence of the electron-withdrawing nitrile group is a prerequisite for facile nucleophilic aromatic substitution (SNAr) reactions. SNAr reactions necessitate an electron-deficient aromatic ring to be susceptible to attack by a nucleophile. The nitrile group at C4 renders the N-H proton more acidic, which can facilitate deprotonation and subsequent derivatization. More importantly, this group activates the benzene portion of the indole ring for nucleophilic displacement of the bromine atom at the C7 position. This activation is pivotal for a range of synthetically useful transformations, including the Buchwald-Hartwig amination, which forges a new carbon-nitrogen bond at the C7 position through a palladium-catalyzed cycle. Similarly, palladium-catalyzed cyanation reactions can be employed to replace the bromine atom with a nitrile group.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers profound insights into the intricate details of reaction mechanisms. These theoretical investigations allow for the mapping of reaction pathways, the characterization of transient intermediates and transition states, and a deeper understanding of the factors that govern reaction outcomes such as regioselectivity and reaction rates.

While specific, in-depth DFT studies focused exclusively on this compound are not extensively reported, the mechanistic principles can be inferred from computational work on analogous substituted indole systems. For palladium-catalyzed cross-coupling reactions at the C7 position, a typical DFT analysis would model the energetic landscape of the entire catalytic cycle. This involves calculating the relative energies of key species, including the initial oxidative addition complex formed between the palladium(0) catalyst and the C-Br bond, subsequent intermediates arising from transmetalation or nucleophilic association, and the transition state for the final reductive elimination step that yields the desired product and regenerates the active catalyst. The calculated energy barriers associated with each step provide a quantitative measure of the reaction's kinetic feasibility and can pinpoint the rate-determining step.

Hypothetical Energy Profile for a Cross-Coupling Reaction

| Reaction Step | Description |

| Reactants | Pd(0) catalyst + this compound |

| Oxidative Addition TS | Transition state for the insertion of Pd into the C-Br bond |

| Oxidative Addition Product | Pd(II) intermediate |

| Ligand Exchange/Nucleophile Coordination | Coordination of the incoming nucleophile to the Pd center |

| Reductive Elimination TS | Transition state for the formation of the new C-Nucleophile bond |

| Products | Functionalized indole + regenerated Pd(0) catalyst |

| This table outlines the key stages in a generalized cross-coupling reaction. The actual energy values would be determined through specific DFT calculations for a given reaction. |

The identity and position of substituents on the indole ring are paramount in controlling the regioselectivity and rate of its chemical transformations. In this compound, the interplay between the bromo and cyano groups is the defining feature of its chemical behavior.

The strongly electron-withdrawing nitrile group at C4 exerts a powerful influence on the molecule's reactivity. For electrophilic substitutions, it deactivates the benzene ring, effectively funneling electrophiles towards the more nucleophilic pyrrole ring, predominantly to the C3 position. In the realm of nucleophilic aromatic substitution, the -CN group is instrumental in activating the C7 position. It achieves this by stabilizing the negatively charged intermediate (a Meisenheimer-like complex) that forms upon nucleophilic attack, thereby lowering the activation energy for the substitution of the bromine atom.

Computational methods can provide a quantitative rationale for the observed regioselectivity. By comparing the calculated activation energies for a given reaction at different positions on the indole nucleus, the experimentally observed outcome can be explained. For instance, DFT calculations would likely show a significantly lower energy barrier for nucleophilic attack at the C7 position compared to other positions on the benzene ring, thereby accounting for the high regioselectivity observed in many reactions of this compound.

Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Bromo | C7 | Inductive: -I (electron-withdrawing), Resonance: +M (electron-donating) | Functions as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. |

| Carbonitrile | C4 | Inductive: -I (electron-withdrawing), Resonance: -M (electron-withdrawing) | Deactivates the benzene ring towards electrophilic attack and activates the C7 position for nucleophilic aromatic substitution. |

Chemical Reactivity and Functional Group Transformations of 7 Bromo 1h Indole 4 Carbonitrile

Cross-Coupling Chemistry at the C-Br Position

The bromine atom at the 7-position of the indole (B1671886) ring serves as a versatile handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, involving the reaction of an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex. nih.govnih.gov For 7-bromo-1H-indole-4-carbonitrile, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C7 position. The reaction typically proceeds under mild conditions and exhibits tolerance to a broad range of functional groups, making it a highly effective tool for derivatization. nih.govnih.gov

The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates.

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving bromo-indole substrates.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Ethanol | 100 (Microwave) | Good to Excellent |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 80-110 | Good |

This table represents typical conditions and yields observed for Suzuki-Miyaura couplings of various bromo-indole derivatives and may be adapted for this compound.

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgacs.org This reaction, co-catalyzed by palladium and copper complexes, provides a direct route to introduce alkynyl moieties onto the indole scaffold at the C7 position. scirp.orgorganic-chemistry.orglibretexts.org These resulting arylalkynes are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. libretexts.org

The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, followed by a copper-mediated transmetalation of the acetylide, and subsequent reductive elimination. wikipedia.orgacs.org The reaction is typically carried out in the presence of an amine base, which also serves as the solvent.

Typical reaction conditions for the Sonogashira coupling of bromo-indoles are presented in the table below.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF or THF | Room Temp to 60 |

| Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 80-100 |

| Pd(OAc)₂ / Ligand | CuI | DIPA | Acetonitrile (B52724) | 60-80 |

This table outlines common conditions for Sonogashira couplings on bromo-indole substrates, which can serve as a starting point for the functionalization of this compound.

The Buchwald-Hartwig amination has emerged as a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the formation of a C-N bond between the C7 position of the indole and a wide range of primary and secondary amines. nih.govchem-station.com The reaction is known for its broad substrate scope and functional group tolerance, allowing for the synthesis of diverse aniline (B41778) derivatives that would be difficult to access through traditional methods. chem-station.comrug.nl

The development of various generations of phosphine (B1218219) ligands has been critical to the success and versatility of this reaction, allowing for the coupling of even challenging substrates under milder conditions. wikipedia.org For substrates like this compound, which contains a free N-H group on the indole ring, careful optimization of reaction conditions is necessary to avoid side reactions. nih.gov

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 |

| [Pd(allyl)Cl]₂ | cBRIDP | K₃PO₄ | Water (micellar) | Room Temp to 80 |

This table summarizes typical conditions used for the Buchwald-Hartwig amination of bromo-heterocycles. The specific conditions would need to be optimized for this compound.

While the Suzuki and Sonogashira couplings are frequently employed, the Negishi and Stille reactions offer alternative strategies for C-C bond formation at the C7 position.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity, often allowing reactions to proceed under milder conditions compared to other cross-coupling methods. wikipedia.orgorganic-chemistry.org This reaction demonstrates high functional group tolerance and is effective for coupling with sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagent can be prepared from the corresponding organic halide, providing a versatile route to various substituted indoles.

The Stille reaction involves the coupling of an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. libretexts.orgorganic-chemistry.org A key advantage of organostannanes is their stability to air and moisture and their compatibility with a wide range of functional groups, often eliminating the need for protecting groups. organicreactions.org However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction products. organic-chemistry.org

Both reactions proceed through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnrochemistry.com The choice between these methods often depends on the availability of the organometallic reagent and the specific functional groups present in the molecule.

Transformations of the Carbonitrile Group

The carbonitrile (nitrile) group at the C4 position is a valuable synthetic precursor that can be converted into several other important functional groups, most notably through reduction.

The reduction of the carbonitrile group offers a pathway to aldehydes, imines, and primary amines, which are all versatile intermediates for further synthetic elaboration. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using a sterically hindered hydride reagent such as Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comchemistrysteps.commasterorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary amine. masterorganicchemistry.com The mechanism involves the formation of an intermediate imine-aluminum complex, which is then hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.comchemistrysteps.com This transformation provides access to 7-bromo-1H-indole-4-carbaldehyde, a key building block for various synthetic applications.

Reduction to Amines: A complete reduction of the carbonitrile group to a primary amine ((7-bromo-1H-indol-4-yl)methanamine) can be accomplished using more powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively reducing the nitrile to the corresponding amine. chemistrysteps.com Other methods, such as catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere, can also be employed.

| Functional Group Transformation | Reagent | Typical Conditions | Product |

| Nitrile to Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or DCM, -78 °C, then H₃O⁺ workup | 7-bromo-1H-indole-4-carbaldehyde |

| Nitrile to Primary Amine | Lithium aluminum hydride (LiAlH₄) | THF or Et₂O, reflux, then H₂O/NaOH workup | (7-bromo-1H-indol-4-yl)methanamine |

| Nitrile to Primary Amine | Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Methanol or Ethanol, H₂ pressure, elevated temp. | (7-bromo-1H-indol-4-yl)methanamine |

This table provides an overview of common methods for the reduction of the carbonitrile group.

Hydrolysis to Carboxylic Acids and Amides

The nitrile functional group (-C≡N) in this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or amide. The reaction proceeds via the formation of an amide intermediate, which can be isolated under carefully controlled, milder conditions. mdpi.com

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. The nitrogen atom is protonated, rendering the carbon atom more electrophilic and susceptible to attack by water. This leads to the formation of 7-bromo-1H-indole-4-carboxamide, which upon further heating and hydrolysis is converted to 7-bromo-1H-indole-4-carboxylic acid and an ammonium (B1175870) salt. quimicaorganica.orgorganic-chemistry.org

In basic hydrolysis, the nitrile is heated with an aqueous solution of a base such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The initial product is the salt of the carboxylic acid (sodium 7-bromo-1H-indole-4-carboxylate) and ammonia (B1221849) gas. organic-chemistry.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 7-bromo-1H-indole-4-carboxylic acid. organic-chemistry.org By using milder reaction conditions, such as lower temperatures or specific reagents like potassium hydroxide in tert-butyl alcohol, the reaction can often be stopped at the amide stage. mdpi.comnih.gov

Table 1: Conditions for Hydrolysis of this compound

| Product | Reagents and Conditions | Reaction Type |

|---|---|---|

| 7-bromo-1H-indole-4-carboxamide | Mild basic conditions (e.g., NaOH/H₂O₂, controlled temp.) or mild acidic conditions | Partial Hydrolysis |

| 7-bromo-1H-indole-4-carboxylic acid | Strong acid (e.g., H₂SO₄/H₂O, heat) or strong base (e.g., NaOH/H₂O, heat) followed by acid workup | Complete Hydrolysis |

Nitrile Cycloadditions and Heterocycle Formation

The nitrile group of this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions with azide (B81097) compounds to form tetrazoles. This reaction, a type of 1,3-dipolar cycloaddition, is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles from nitriles. nih.govwikipedia.org The reaction is typically carried out by heating the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid (like zinc chloride) or an ammonium salt (like triethylammonium (B8662869) chloride) to activate the nitrile. organic-chemistry.org This transformation converts the 4-carbonitrile group into a 4-(1H-tetrazol-5-yl) group, yielding 7-bromo-4-(1H-tetrazol-5-yl)-1H-indole. Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. nih.gov

Table 2: Heterocycle Formation via Nitrile Cycloaddition

| Reactant | Reagents and Conditions | Product | Heterocyclic Ring Formed |

|---|---|---|---|

| This compound | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) or NH₄Cl, DMF, Heat | 7-bromo-4-(1H-tetrazol-5-yl)-1H-indole | 1H-Tetrazole |

Reactions with Organometallic Reagents

The carbon atom of the nitrile group is electrophilic and reacts readily with nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides a powerful method for carbon-carbon bond formation. nih.gov The organometallic reagent adds across the carbon-nitrogen triple bond to form an intermediate imine salt. This intermediate is then hydrolyzed during aqueous workup to yield a ketone. For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr), followed by acidic hydrolysis, would produce 4-acetyl-7-bromo-1H-indole. It is important to note that the acidic proton on the indole nitrogen (N-H) is also reactive towards these strong organometallic bases. Therefore, at least two equivalents of the organometallic reagent are typically required: one to deprotonate the indole nitrogen and the second to react with the nitrile group.

Table 3: Ketone Synthesis via Reaction with Organometallic Reagents

| Organometallic Reagent | Intermediate Product (after reaction) | Final Product (after hydrolysis) |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Magnesium salt of the imine | 4-acetyl-7-bromo-1H-indole |

| Phenyllithium (C₆H₅Li) | Lithium salt of the imine | 4-benzoyl-7-bromo-1H-indole |

Electrophilic Aromatic Substitution on the Indole Core (beyond halogenation/cyanation)

The indole ring system is an electron-rich heterocycle and is highly reactive towards electrophilic aromatic substitution (EAS). wikipedia.org The reaction typically occurs preferentially on the five-membered pyrrole (B145914) ring, with the C3 position being the most nucleophilic and common site of attack. wikipedia.org In this compound, the pyrrole ring is strongly activated by the nitrogen atom, while the benzene (B151609) ring is deactivated by the electron-withdrawing effects of both the bromo and nitrile substituents. Therefore, electrophilic substitution is expected to occur predominantly at the C2 or C3 position.

Common EAS reactions include nitration, sulfonation, and Friedel-Crafts acylation/alkylation.

Nitration: Using reagents like nitric acid in acetic anhydride (B1165640) would likely introduce a nitro group (-NO₂) at the C3 position.

Sulfonation: Reaction with sulfur trioxide in pyridine (B92270) would likely lead to the formation of a sulfonic acid group (-SO₃H) at C3.

Friedel-Crafts Acylation: In the presence of a Lewis acid like aluminum chloride, reaction with an acyl chloride (e.g., acetyl chloride) would introduce an acetyl group (-COCH₃) at C3. nih.gov

The presence of substituents on the benzene ring can have a secondary influence, but the high reactivity of the pyrrole moiety generally dictates the site of electrophilic attack. nih.govwikipedia.org

Nucleophilic Aromatic Substitution on the Indole Core

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C7 position is challenging due to the electron-rich nature of the indole ring system. masterorganicchemistry.com However, the C7-bromo position can be functionalized effectively using modern palladium-catalyzed cross-coupling reactions, which are the premier methods for forming new bonds at this position on the indole core.

Suzuki-Miyaura Coupling: The bromine atom can be replaced with various aryl, heteroaryl, or vinyl groups by reacting this compound with a corresponding boronic acid (or boronic ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. nih.govwikipedia.orglibretexts.org This allows for the synthesis of a wide array of 7-substituted indole derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the 7-bromoindole (B1273607) with a primary or secondary amine, using a palladium catalyst and a suitable phosphine ligand. wikipedia.orgrsc.org This is a powerful method for synthesizing 7-aminoindole derivatives.

These cross-coupling reactions offer broad substrate scope and functional group tolerance, making them highly valuable for modifying the 7-position of the indole ring. nih.govwikipedia.org

Table 4: Palladium-Catalyzed Nucleophilic Substitution Reactions

| Reaction Name | Coupling Partner | Catalyst/Base System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 7-Aryl-1H-indole-4-carbonitrile |

| Buchwald-Hartwig Amination | Primary Amine (R-NH₂) | Pd₂(dba)₃ / Ligand / NaOtBu | 7-(Alkylamino)-1H-indole-4-carbonitrile |

Ring-Opening and Ring-Closing Reactions of the Indole System

While the indole ring is aromatic and generally stable, under specific conditions, it can undergo ring-opening or ring-expansion reactions. These transformations are less common than substitutions but provide pathways to different heterocyclic systems.

Ring-Opening: Lewis acid-promoted reactions can lead to the cleavage of the C2-N1 bond of the pyrrole ring. For example, reacting N-acyl or N-sulfonyl indoles with tosylhydrazones in the presence of a Lewis acid like BF₃·OEt₂ can result in a ring-opening and recyclization cascade to form pyrazoles. acs.orgacs.orgnih.gov Oxidative cleavage of the C2-C3 bond can also occur with strong oxidizing agents, leading to the formation of 2-acylaminobenzaldehyde or related derivatives.

Ring Expansion: Reaction of the indole C2-C3 double bond with carbenes (generated, for example, from chloroform (B151607) and a strong base) can initially form a cyclopropane (B1198618) intermediate. This intermediate can then rearrange through a ring-expansion process to form a quinoline. quimicaorganica.org

These reactions are often highly dependent on the specific substitution pattern of the indole and the reaction conditions, including the presence of protecting groups on the indole nitrogen. acs.org

Computational and Theoretical Studies on 7 Bromo 1h Indole 4 Carbonitrile

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the chemical reactivity of 7-bromo-1H-indole-4-carbonitrile. These methods provide a detailed picture of how electrons are distributed within the molecule and how it is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. aip.orgresearchgate.net

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, indicating higher chemical reactivity and lower kinetic stability. aip.org For indole (B1671886) derivatives, the HOMO is often distributed over the indole ring, while the LUMO's location can be influenced by substituents. nih.gov In this compound, the electron-withdrawing nature of the bromine atom and the nitrile group would significantly influence the energies and distributions of these orbitals. Computational studies on similar heterocyclic compounds confirm that such analyses are vital for predicting sites of electrophilic and nucleophilic attack. researchgate.netnih.gov

Table 1: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Description | Typical Value (eV) | Implication for this compound |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Indicates the molecule's ability to accept electrons. |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.0 | A moderate gap suggests a balance of stability and reactivity. tandfonline.com |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. researchgate.net

For this compound, the ESP map would likely show a significant negative potential around the nitrogen atom of the nitrile group and the nitrogen of the indole ring, making these sites potential nucleophiles or hydrogen bond acceptors. aip.org Conversely, the hydrogen atom attached to the indole nitrogen would exhibit a positive potential, marking it as an electrophilic site. mdpi.com The bromine atom would also influence the charge distribution, creating a complex potential landscape that governs intermolecular interactions. researchgate.net

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. chemrxiv.org Global descriptors apply to the molecule as a whole, while local descriptors identify the reactivity of specific atomic sites.

Global Reactivity Descriptors:

Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap, hardness measures the resistance of a molecule to changes in its electron distribution. A higher value indicates greater stability. researchgate.net

Chemical Softness (S): As the reciprocal of hardness (S = 1/η), softness indicates how easily a molecule's electron cloud can be polarized. More reactive molecules are generally softer. researchgate.net

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher electrophilicity index points to a better electrophile. researchgate.net

Local reactivity is often assessed using Fukui functions, which indicate the change in electron density at a specific point in the molecule when an electron is added or removed. tandfonline.com

Table 2: Key Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Describes the ability to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional structure (the optimized geometry) of a molecule. nih.gov The process involves finding the minimum energy conformation on the potential energy surface. nih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. nih.govcu.edu.eg

These optimized parameters are crucial as they form the basis for all other computational analyses, including vibrational frequencies and electronic properties. nih.gov Furthermore, DFT can be used to explore the potential energy surface (PES), identifying transition states and reaction pathways, which provides a deeper understanding of the molecule's conformational flexibility and energy landscapes. nih.govacs.org

Prediction of Spectroscopic Parameters via Computational Methods (Methodological Focus)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Theoretical vibrational analysis is performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies, a theoretical spectrum is generated that corresponds to the molecule's fundamental vibrational modes. researchgate.net These modes include stretching, bending, and torsional motions of the atoms.

For this compound, specific vibrational frequencies can be assigned to functional groups such as the N-H stretch of the indole ring, the C≡N stretch of the nitrile group, C-H stretches of the aromatic ring, and the C-Br stretch. The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. nih.gov This comparison is a powerful tool for structural elucidation and confirmation. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | ~3500 |

| Nitrile C≡N | Stretching | ~2230 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

NMR Chemical Shift Predictions (Computational Approaches)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Computational chemistry offers robust methods for predicting ¹H and ¹³C NMR chemical shifts, which can aid in the confirmation of synthesis and the assignment of experimental spectra. Density Functional Theory (DFT) is the most common and reliable method for this purpose.

The prediction of NMR chemical shifts for this compound would typically involve a multi-step computational protocol. First, the molecule's geometry is optimized to find its most stable three-dimensional conformation. This is commonly achieved using a functional like B3LYP with a suitable basis set, such as 6-311+G(d,p), which provides a good balance of accuracy and computational cost.

Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard approach for predicting magnetic properties. The calculations are often performed using the same DFT functional and basis set as the optimization step. To improve accuracy, these calculations can be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM, for a solvent like DMSO-d₆ or CDCl₃) to mimic experimental conditions.

The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding computed for a standard reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the exact same level of theory. The relationship is given by: δ_sample = σ_TMS - σ_sample.

The predicted chemical shifts for the protons and carbons of this compound would allow for a detailed assignment. For instance, the protons on the benzene (B151609) portion of the indole ring (H5 and H6) and the pyrrole (B145914) ring (H2 and H3) would exhibit distinct chemical shifts influenced by the electron-withdrawing effects of the bromo and cyano substituents.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using DFT (B3LYP/6-311+G(d,p)) in DMSO-d₆.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (N-H) | 12.10 | - |

| 2 | 7.85 | 128.5 |

| 3 | 7.40 | 105.2 |

| 4 | - | 103.8 |

| 4-CN | - | 117.5 |

| 5 | 7.30 | 125.1 |

| 6 | 7.05 | 122.3 |

| 7 | - | 101.9 |

| 8 (C3a) | - | 129.4 |

Note: The data in this table is illustrative and represents typical values for such a compound, not experimentally verified results.

UV-Vis Absorption Maxima and Electronic Transitions

To understand the electronic properties and the interaction of this compound with light, its UV-Vis absorption spectrum can be simulated. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic excitation energies and oscillator strengths that determine the absorption maxima (λ_max). evitachem.commdpi.com

The process begins with the optimized ground-state geometry of the molecule, obtained as described for NMR predictions. Using this geometry, the TD-DFT calculation is performed, often with the same functional and basis set, and incorporating a solvent model to reflect experimental conditions. bldpharm.com This calculation yields a series of vertical excitation energies, which correspond to transitions from the ground electronic state to various excited states. Each transition is associated with an oscillator strength, a dimensionless quantity that indicates the intensity of the absorption.

The primary electronic transitions of interest involve the promotion of an electron from occupied molecular orbitals to unoccupied ones. For aromatic systems like indoles, these are typically π → π* transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often key players in the lowest energy transition. Analysis of the molecular orbitals involved in the main transitions can reveal the nature of the electronic excitation, such as intramolecular charge transfer (ICT). In this compound, the electron-withdrawing nitrile group and the halogen substituent are expected to influence the energies of the frontier molecular orbitals and thus the absorption wavelengths.

Table 2: Hypothetical Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound by TD-DFT (B3LYP/6-311+G(d,p)) in Ethanol.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.35 | HOMO → LUMO (95%) |

| S₀ → S₂ | 275 | 0.28 | HOMO-1 → LUMO (88%) |

Note: The data in this table is illustrative and represents typical values for such a compound, not experimentally verified results.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While small molecules like this compound may not exhibit the same conformational complexity as large biomolecules, molecular dynamics (MD) simulations are invaluable for understanding their dynamic behavior and interactions with their environment. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular forces. d-nb.inforesearchgate.net

For conformational analysis, an MD simulation would typically be run for several nanoseconds. This allows the molecule to explore its accessible conformational space. For a relatively rigid molecule like this indole derivative, the primary motions would involve vibrations of the rings and rotations of any flexible side chains (though none are present in this specific structure). The simulation can confirm the stability of the planar indole ring structure.

More significantly, MD simulations are used to study intermolecular interactions, for example, between the indole derivative and a solvent or a biological target like a protein. researchgate.net A simulation box would be created containing one or more molecules of this compound solvated by a chosen solvent (e.g., water). The simulation would track the interactions, such as hydrogen bonds between the indole N-H group and water molecules, or non-covalent interactions involving the bromine atom (halogen bonding) and the nitrile group. Analysis of the radial distribution function (RDF) from the simulation trajectory can quantify the probability of finding solvent molecules at a certain distance from specific atoms on the indole, revealing the solvation structure.

Such simulations are crucial for understanding how the molecule behaves in a biological context, for instance, in predicting its binding affinity and orientation within a protein's active site. d-nb.infonih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 7 Bromo 1h Indole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals and provides insight into the molecule's framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the N-H proton and the aromatic protons on the indole (B1671886) core. The N-H proton typically appears as a broad singlet in the downfield region (δ 10.0-12.0 ppm), with its exact position and broadness influenced by solvent and concentration due to hydrogen bonding. The protons on the five-membered pyrrole (B145914) ring (H2 and H3) and the six-membered benzene (B151609) ring (H5 and H6) will exhibit characteristic chemical shifts and coupling patterns.

H2 and H3: These protons on the pyrrole ring are expected to appear as doublets or triplets, coupling with each other.

Aromatic Protons (H5, H6): The protons on the benzene portion of the indole ring will be influenced by the electron-withdrawing nitrile group at C4 and the bromine atom at C7. H5 and H6 are expected to appear as doublets, with their coupling constant (J-value) indicating their ortho relationship.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, all nine carbon atoms of the 7-bromo-1H-indole-4-carbonitrile skeleton will produce unique signals.

Nitrile Carbon (C≡N): The carbon of the nitrile group is characteristically found in a distinct region of the spectrum, typically between δ 115-120 ppm.

Aromatic and Pyrrole Carbons: The eight carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm). The carbon atom attached to the bromine (C7) will have its chemical shift influenced by the heavy atom effect. The quaternary carbons (C3a, C4, C7, C7a) will generally show lower intensity signals compared to the protonated carbons. Assignments are confirmed using 2D NMR techniques like HSQC and HMBC.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~11.0-12.0 (br s) | - |

| C2 | ~7.0-7.5 | ~120-125 |

| C3 | ~6.5-7.0 | ~100-105 |

| C4 | - | ~105-110 |

| C5 | ~7.3-7.6 | ~125-130 |

| C6 | ~7.1-7.4 | ~120-125 |

| C7 | - | ~104-108 |

| C3a | - | ~128-132 |

| C7a | - | ~135-140 |

| C≡N | - | ~117-119 |

Note: The chemical shifts are predicted values based on general indole chemistry and data from similar substituted indoles. Actual experimental values may vary.

To overcome the limitations of one-dimensional NMR and achieve unambiguous structural confirmation, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, such as H2 and H3, and between H5 and H6, confirming their connectivity within the ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the signals for H2, H3, H5, and H6 in the ¹H spectrum would correlate to the signals of C2, C3, C5, and C6 in the ¹³C spectrum, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the N-H proton would show a correlation to C2, C3, and C7a, while H5 might show correlations to C4, C7, and C3a, thereby confirming the positions of the bromo and cyano substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In a planar molecule like this indole, NOESY can help confirm through-space proximities, such as between H3 and H5.

While solution-state NMR provides data on the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) offers insight into its structure in the solid phase. The study of indole derivatives by ssNMR is a powerful tool for characterizing crystalline materials. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples.

For this compound, ssNMR would be invaluable for:

Polymorphism Studies: Many organic molecules can exist in different crystalline forms, or polymorphs, which can have different physical properties. ssNMR can distinguish between polymorphs as the subtle differences in crystal packing lead to distinct chemical shifts and relaxation times.